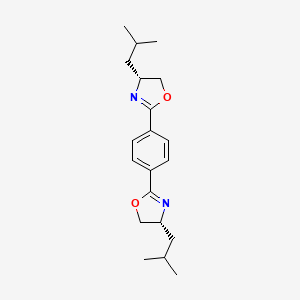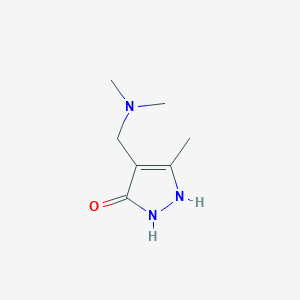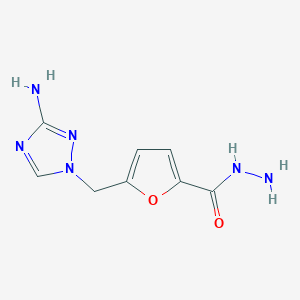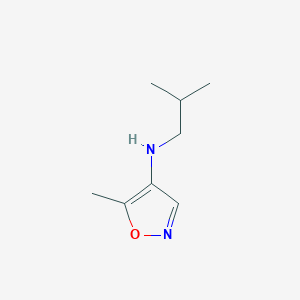![molecular formula C7H7IN2 B12869773 4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 4-position and a dihydropyridine ring fused to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of a pyrrolopyridine precursor. One common method is the electrophilic iodination of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine using iodine or an iodine-containing reagent under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
化学反応の分析
Types of Reactions
4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative, and reduced to form tetrahydropyridine derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in cross-coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation Products: Pyridine derivatives.
Reduction Products: Tetrahydropyridine derivatives.
Coupling Products: Complex molecules with extended conjugation or functional groups.
科学的研究の応用
4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. The dihydropyridine ring can participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be compared with other pyrrolopyridine derivatives:
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: Similar structure but different ring fusion, leading to different chemical and biological properties.
1H-Pyrrolo[2,3-b]pyridine: Lacks the iodine atom and has a different ring fusion, affecting its reactivity and applications.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring, leading to different biological activities and synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern and ring fusion, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C7H7IN2 |
|---|---|
分子量 |
246.05 g/mol |
IUPAC名 |
4-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H7IN2/c8-7-5-1-3-9-6(5)2-4-10-7/h2,4,9H,1,3H2 |
InChIキー |
WDTOCAWMOOORLX-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C(=NC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
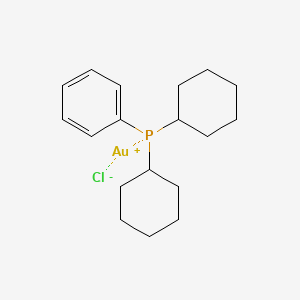

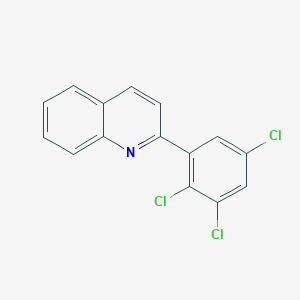
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
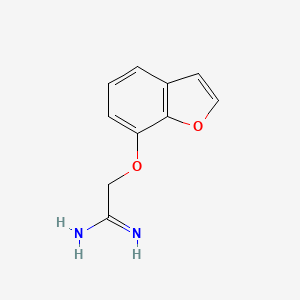
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
